![molecular formula C19H29NO3 B1144949 顺式(2,3)-二氢四苯嗪 CAS No. 924854-62-6](/img/structure/B1144949.png)
顺式(2,3)-二氢四苯嗪
描述
(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol, also known as (2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol, is a useful research compound. Its molecular formula is C19H29NO3 and its molecular weight is 319.445. The purity is usually 95%.
BenchChem offers high-quality (2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
亨廷顿病的治疗
四苯嗪是美国食品药品监督管理局 (FDA) 批准的药物,它具有耗竭多巴胺的作用,用于治疗亨廷顿病的舞蹈症 {svg_1}.
2. 抑制囊泡单胺转运蛋白 2 型 (VMAT2) 从机制上讲,四苯嗪结合并抑制囊泡单胺转运蛋白 2 型,该蛋白负责将神经递质从细胞质转运到神经元细胞的囊泡中 {svg_2}.
多巴胺能信号传递
这种转运有助于神经递质从细胞内部释放到突触间隙,从而导致多巴胺能信号传递 {svg_3}.
4. 前药设计和代谢物药物发现 四苯嗪的高度有效的抑制活性使其在应用方面取得了进展,并对前药设计和代谢物药物发现进行了深入的研究 {svg_4}.
对映体纯四苯嗪的合成
帕金森病的早期诊断
放射性同位素标记的四苯嗪可以早期诊断帕金森病,该病在疾病后期难以治疗 {svg_6}.
高动力运动障碍的管理
作用机制
Target of Action
The primary target of cis (2,3)-Dihydro Tetrabenazine, also known as (2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol or (2R,3S,11bS)-Dihydrotetrabenazine, is the vesicular monoamine transporter 2 (VMAT2) . VMAT2 plays a crucial role in regulating the neurotransmission of monoamines, a group of neurotransmitters that includes dopamine, serotonin, and norepinephrine .
Mode of Action
cis (2,3)-Dihydro Tetrabenazine acts as a reversible inhibitor of VMAT2 . It binds to VMAT2 and inhibits its function, which leads to a decrease in the uptake of monoamine neurotransmitters into synaptic vesicles . This results in a depletion of these neurotransmitters, such as dopamine, serotonin, and norepinephrine, from neuronal storage sites .
Pharmacokinetics
The pharmacokinetics of cis (2,3)-Dihydro Tetrabenazine involves its absorption, distribution, metabolism, and excretion (ADME). It is known that tetrabenazine, a related compound, undergoes extensive first-pass metabolism, has a low bioavailability, and is primarily metabolized by the liver enzyme CYP2D6 . The metabolites of tetrabenazine, alpha-dihydrotetrabenazine (α-HTBZ) and beta-dihydrotetrabenazine (β-HTBZ), have short elimination half-lives .
Result of Action
The action of cis (2,3)-Dihydro Tetrabenazine at the molecular and cellular level results in the depletion of monoamine neurotransmitters from neuronal storage sites. This can lead to a reduction in the symptoms of disorders associated with hyperactivity of monoaminergic neurons, such as Huntington’s disease and other hyperkinetic movement disorders .
Action Environment
The action, efficacy, and stability of cis (2,3)-Dihydro Tetrabenazine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other drugs or substances that can interact with the compound, and genetic factors such as polymorphisms in the CYP2D6 gene that can affect the metabolism of the compound .
生物活性
(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol is a compound that exhibits significant biological activity primarily through its interaction with the vesicular monoamine transporter 2 (VMAT2). This compound is structurally related to tetrabenazine and has been studied for its potential therapeutic effects in neurological disorders.
- IUPAC Name : (2R,3S,11bS)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol
- Molecular Formula : C19H29NO3
- Molecular Weight : 319.45 g/mol
- CAS Number : 924854-62-6
The primary mechanism of action for (2R,3S,11bS)-3-isobutyl-9,10-dimethoxy-2H-pyrido[2,1-a]isoquinolin-2-ol involves the inhibition of VMAT2. This inhibition leads to a decrease in the uptake of monoamines (dopamine, serotonin, and norepinephrine) into synaptic vesicles. Consequently, this results in reduced neurotransmitter release into the synaptic cleft and altered neurotransmission dynamics.
Inhibition of VMAT2
Research indicates that this compound binds to VMAT2 with high selectivity. The binding affinity (Ki) values have been reported as follows:
Compound | Ki Value (nM) |
---|---|
Valbenazine | 150 |
Active Metabolite [+]-Dihydrotetrabenazine | 1.98 |
NBI-136110 | 160 |
This selectivity suggests that the compound may be effective in treating conditions characterized by excessive monoamine release.
Neuropharmacological Effects
Studies have demonstrated that (2R,3S,11bS)-3-isobutyl-9,10-dimethoxy-2H-pyrido[2,1-a]isoquinolin-2-ol can lead to:
- Reduction in Dopaminergic Activity : This effect may be beneficial in conditions such as Tourette Syndrome and Tardive Dyskinesia where dopaminergic hyperactivity is problematic.
- Altered Serotonergic and Noradrenergic Transmission : By modulating these pathways, the compound may influence mood and anxiety disorders.
Efficacy in Neurological Disorders
A clinical trial examining the efficacy of valbenazine (a derivative of this compound) showed significant improvements in tic severity among patients with Tourette Syndrome. The study highlighted the role of VMAT2 inhibition in reducing dopamine release associated with tics.
Pharmacokinetics
Valbenazine and its metabolites exhibit a half-life ranging from 15 to 22 hours. This pharmacokinetic profile supports once-daily dosing regimens which enhance patient compliance.
属性
IUPAC Name |
(2R,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQLWGNDNRARGE-BHYGNILZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@H]1O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924854-62-6 | |
Record name | Dihydrotetrabenazine, (2R,3S,11bS)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924854626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIHYDROTETRABENAZINE, (2R,3S,11BS)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDG3R6D9Z7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。